N-(4-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-23(2)10-11-24-16-5-3-4-15(16)18(22-19(24)26)27-12-17(25)21-14-8-6-13(20)7-9-14/h6-9H,3-5,10-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNKYZYJAKQSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its biological significance.
Chemical Structure
The compound features a complex structure characterized by a chlorophenyl group and a cyclopentapyrimidine moiety. The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems.
Biological Activity Overview
Research on similar compounds indicates that the biological activity of this compound may involve:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Neuropharmacological Effects : The dimethylamino group may facilitate interactions with central nervous system receptors.
The precise mechanisms of action for this compound are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various G-protein coupled receptors (GPCRs), influencing intracellular calcium levels and other signaling cascades.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds. Here are key findings relevant to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria. |
| Study B | Anticancer Properties | Showed IC50 values in the micromolar range against several cancer cell lines. |
| Study C | Neuropharmacology | Indicated modulation of serotonin receptors leading to altered behavioral responses in animal models. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for evaluating the safety and efficacy of this compound.
Pharmacokinetics
Preliminary data suggest that the compound may exhibit:
- Absorption : Rapid absorption post-administration.
- Distribution : High affinity for lipid membranes due to its hydrophobic characteristics.
- Metabolism : Likely hepatic metabolism with potential for active metabolites.
Toxicology
Toxicological assessments indicate:
- Low acute toxicity in animal models.
- Potential for chronic toxicity with prolonged exposure; further studies are warranted to elucidate long-term effects.
Comparison with Similar Compounds
Key Research Findings
Substituent Impact : The 4-chlorophenyl group enhances lipophilicity and target binding compared to methyl or methoxy substituents (), but may reduce solubility .
Heterocycle Influence: Cyclopenta[d]pyrimidin systems (target compound) offer conformational rigidity, while thieno-pyrimidins () introduce sulfur-mediated electronic effects .
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical?
The synthesis typically involves coupling pyrimidine derivatives with functionalized acetamide intermediates. For example:
- Route 1 : Reacting 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives (e.g., 2-chloro-N-(4-methylpyridin-2-yl)acetamide) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Route 2 : Intramolecular hydrogen bonding stabilizes intermediates during cyclization, as observed in analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, where the pyrimidine ring adopts a folded conformation .
Critical intermediates include thiolated pyrimidine precursors and chloroacetamide derivatives, which require strict anhydrous conditions to avoid hydrolysis.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and non-covalent interactions. For example, SC-XRD revealed intramolecular N–H⋯N hydrogen bonding (1.99–2.15 Å) and dihedral angles between pyrimidine and chlorophenyl rings (42.25° in one polymorph) .
- Spectroscopy :
- Software tools : SHELX for structure refinement and PLATON for analyzing intermolecular interactions .
Advanced Research Questions
Q. How do non-covalent interactions influence molecular conformation and stability in the solid state?
Non-covalent interactions dictate packing efficiency and polymorph stability:
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize folded conformations, while intermolecular N–H⋯O/S interactions connect adjacent molecules into chains or sheets .
- π-π stacking : Chlorophenyl and pyrimidine rings exhibit edge-to-face interactions (distance: ~3.5 Å), contributing to crystal lattice rigidity .
- Van der Waals forces : Alkyl chains (e.g., dimethylaminoethyl groups) enhance hydrophobic packing, as seen in analogs with improved thermal stability (decomposition >250°C) .
Methodological tip : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. π-stacking) .
Q. How can researchers resolve discrepancies in crystallographic data between this compound and its analogs?
Discrepancies in ring inclinations or bond parameters often arise from polymorphism or solvent effects. For example:
- Case study : The dihedral angle between pyrimidine and chlorophenyl rings varies significantly across analogs:
- Resolution strategies :
Q. How can Design of Experiments (DoE) optimize synthesis under flow chemistry conditions?
DoE principles enable systematic optimization of reaction parameters:
- Key factors : Temperature, residence time, catalyst loading, and solvent polarity.
- Case example : In Swern oxidation flow synthesis (analogous to diphenyldiazomethane preparation), optimizing temperature (0–5°C) and residence time (2–5 min) improved yields by 30% .
- Statistical tools : Response surface methodology (RSM) or Taguchi arrays to identify interactions between variables (e.g., excess reagent ratios vs. byproduct formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
